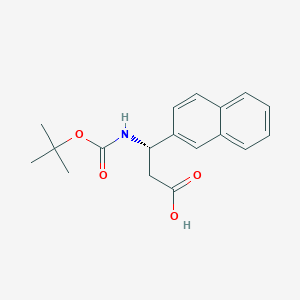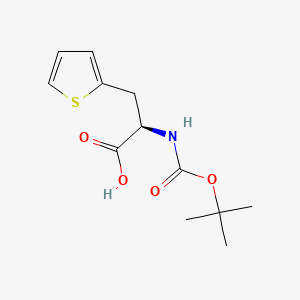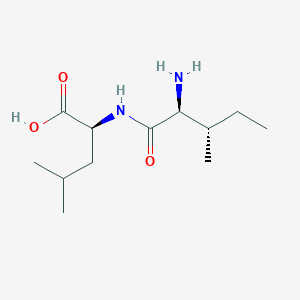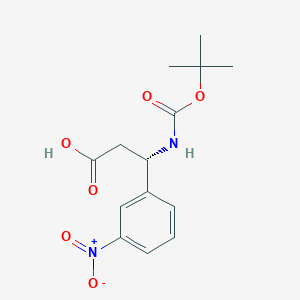
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid
説明
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of compounds involving the Boc group has been described in various studies. For instance, a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . Another study describes a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .Chemical Reactions Analysis
The chemical reactions involving the Boc group have been studied extensively. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . Another study describes a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .科学的研究の応用
Field
This application falls under the field of Organic Chemistry .
Application
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Method
An efficient and sustainable method for N-Boc deprotection has been described. This involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst. The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives .
Results
The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Synthesis of Boronic Acid Derivatives
Field
This application is related to the field of Chemistry , specifically in the synthesis of boronic acid derivatives .
Application
Boronic acids are attractive synthetic intermediates and have been shown to be effective as inhibitors of various enzymes .
Method
The synthetic scheme includes β-borylation of α, β-unsaturated carbonyl compounds using Cu(I) as catalyst, α-alkylation, saponification/hydrogenation, amidation, and oxidative removal of pinacolyl group with sodium periodate .
Results
A simple amidoboronic acid was synthesized in 44% overall yield, which could be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .
Selective Deprotection of the N-Boc Group
Field
This application is in the field of Organic Chemistry .
Application
This method involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
Method
The method uses oxalyl chloride in methanol for the deprotection process. The reactions take place under room temperature conditions for 1–4 hours .
Results
The method has been shown to yield up to 90% of the deprotected product .
Synthesis of Amidoboronic Acid
Field
This application is related to the field of Chemistry , specifically in the synthesis of amidoboronic acid .
Application
Amidoboronic acids are attractive synthetic intermediates and have been shown to be effective as inhibitors of various enzymes .
Method
The synthetic scheme includes β-borylation of α, β-unsaturated carbonyl compounds using Cu(I) as catalyst, α-alkylation, saponification/hydrogenation, amidation, and oxidative removal of pinacolyl group with sodium periodate .
Results
A simple amidoboronic acid was synthesized in 44% overall yield. This compound could be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .
Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection
Field
This application is in the field of Green Chemistry .
Application
This method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst for N-Boc deprotection .
Method
The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Results
The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
Field
This application is related to the field of Chemistry , specifically in the synthesis of amides .
Application
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .
Method
The reactions involve the use of isocyanate intermediates, which are generated in situ .
Results
This method provides a practical approach for the synthesis of amides .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDZTCJXHBUGF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426551 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid | |
CAS RN |
500770-84-3 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



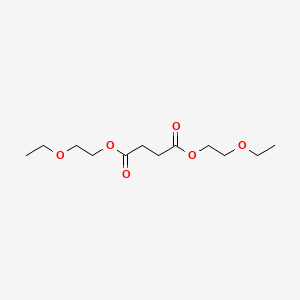
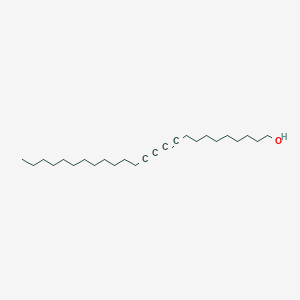
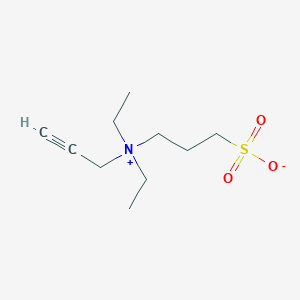
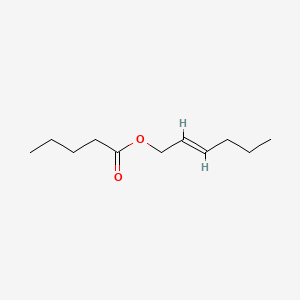
![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)
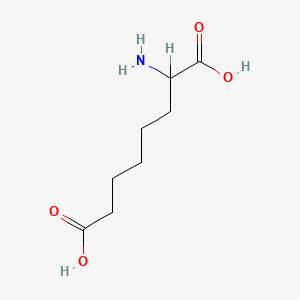
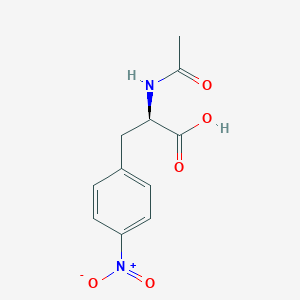
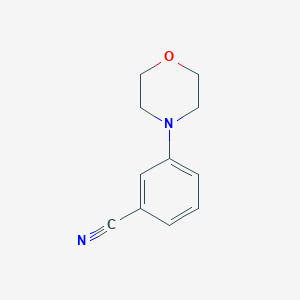
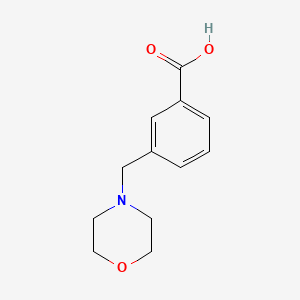
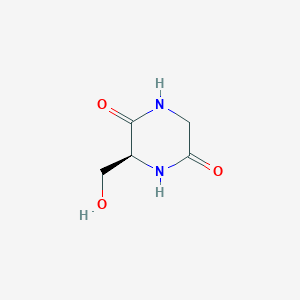
![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)
